2-(3-Fluorophenyl)-3-methylbutanoic acid
CAS No.: 55776-80-2
Cat. No.: VC8516809
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55776-80-2 |
|---|---|
| Molecular Formula | C11H13FO2 |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14) |
| Standard InChI Key | PDKDGCNJVPFVFR-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=CC(=CC=C1)F)C(=O)O |
| Canonical SMILES | CC(C)C(C1=CC(=CC=C1)F)C(=O)O |
Introduction
2-(3-Fluorophenyl)-3-methylbutanoic acid is a chemical compound with the CAS number 55776-80-2. It is characterized by its molecular formula C11H13FO2 and a molecular weight of approximately 196.22 g/mol . This compound features a fluorine-substituted aromatic ring attached to a branched carboxylic acid structure, which contributes to its unique chemical properties and potential biological activities.
Synthesis and Availability
2-(3-Fluorophenyl)-3-methylbutanoic acid can be synthesized through various organic synthesis methods. It is available for purchase from several chemical suppliers, although some sources may list it as backordered .
Biological Activities and Potential Applications
While specific biological data on 2-(3-Fluorophenyl)-3-methylbutanoic acid is limited, compounds with similar structures have shown potential in various pharmacological applications. The fluorine substitution often enhances metabolic stability and binding affinity to biological targets. Preliminary studies suggest that similar compounds may exhibit anti-inflammatory and analgesic properties.
Research Findings and Future Directions
Research into the biological activity of 2-(3-Fluorophenyl)-3-methylbutanoic acid is ongoing. Given its structural similarity to other compounds with known pharmacological effects, it may serve as a valuable intermediate in the synthesis of novel therapeutic agents. Further studies are needed to fully explore its potential applications and biological effects.
Comparison with Similar Compounds
2-(3-Fluorophenyl)-3-methylbutanoic acid shares structural similarities with other compounds, but its unique combination of functional groups and substituents may confer distinct pharmacological properties.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-Fluorophenyl)propanoic acid | Lacks methyl substitution on the butanoic chain | |
| 3-(3-Fluoro-5-methylphenyl)propanoic acid | Different position of methyl group on phenyl ring | |
| 2-(4-Methylphenyl)-3-methylbutanoic acid | No fluorine substitution, altering biological activity | |
| 2-(3-Bromophenyl)-3-methylbutanoic acid | Bromine instead of fluorine, affecting reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume